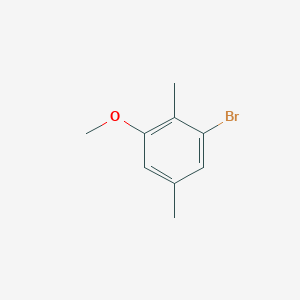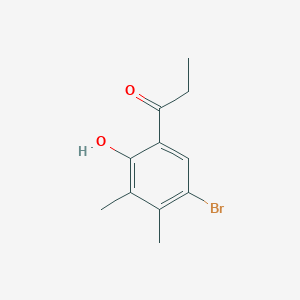
Propiophenone, 5-bromo-3,4-dimethyl-2-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propiophenone, 5-bromo-3,4-dimethyl-2-hydroxy- is an organic compound with the molecular formula C11H13BrO2 It is a derivative of propiophenone, characterized by the presence of bromine, methyl, and hydroxy groups on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 5-bromo-3,4-dimethyl-2-hydroxy- can be achieved through several methods. One common approach involves the bromination of 3,4-dimethylphenol followed by a Friedel-Crafts acylation reaction with propionyl chloride. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination step can be optimized using bromine or N-bromosuccinimide (NBS) as the brominating agent, while the acylation step can be carried out under controlled temperature and pressure conditions to maximize efficiency.
化学反应分析
Types of Reactions
Propiophenone, 5-bromo-3,4-dimethyl-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KCN in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 5-bromo-3,4-dimethyl-2-oxo-propiophenone.
Reduction: Formation of 5-bromo-3,4-dimethyl-2-hydroxypropiophenone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Propiophenone, 5-bromo-3,4-dimethyl-2-hydroxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Propiophenone, 5-bromo-3,4-dimethyl-2-hydroxy- involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, and other biomolecules, thereby modulating their activity and function.
相似化合物的比较
Similar Compounds
Propiophenone: The parent compound, lacking the bromine and hydroxy groups.
5-Bromo-2-hydroxypropiophenone: Similar structure but without the methyl groups.
3,4-Dimethylpropiophenone: Lacks the bromine and hydroxy groups.
Uniqueness
Propiophenone, 5-bromo-3,4-dimethyl-2-hydroxy- is unique due to the presence of both bromine and hydroxy groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
5384-03-2 |
|---|---|
分子式 |
C11H13BrO2 |
分子量 |
257.12 g/mol |
IUPAC 名称 |
1-(5-bromo-2-hydroxy-3,4-dimethylphenyl)propan-1-one |
InChI |
InChI=1S/C11H13BrO2/c1-4-10(13)8-5-9(12)6(2)7(3)11(8)14/h5,14H,4H2,1-3H3 |
InChI 键 |
LTINARLTQHMYIB-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC(=C(C(=C1O)C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(Benzyloxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13914738.png)
![N-[6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide](/img/structure/B13914751.png)
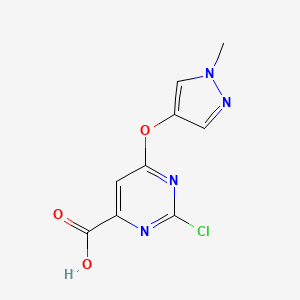

![(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine](/img/structure/B13914766.png)
![3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13914774.png)
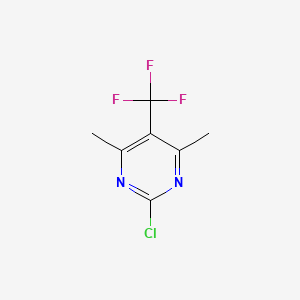
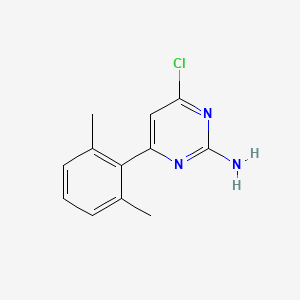

![7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13914806.png)

![1-[1-(3,4-dichloro-phenyl)-1H-imidazol-4-yl]-ethanol](/img/structure/B13914818.png)
